Tral

Catalog No.
S529917
CAS No.
115-63-9
M.F
C21H36N2O5S
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tral

CAS Number

115-63-9

Product Name

Tral

IUPAC Name

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methyl sulfate

Molecular Formula

C21H36N2O5S

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C20H33N2O.CH4O4S/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;1-5-6(2,3)4/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NSILVESQCSUIAJ-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hexocyclium metilsulfate, AB 803; AB-803; AB803; Traline

Canonical SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]

The exact mass of the compound Hexocyclium metilsulfate is 428.2345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30256. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of phenylethanolamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hexocyclium methylsulfate (CAS 115-63-9), commonly known as Tral, is a quaternary ammonium antimuscarinic agent utilized extensively as a high-affinity pharmacological standard and formulation benchmark [1]. Unlike non-selective tertiary amines, this compound is structurally optimized to restrict blood-brain barrier penetration, ensuring its activity is strictly localized to peripheral smooth muscle and glandular tissues. For industrial and laboratory procurement, its core value lies in its exceptional aqueous solubility, stable crystalline form, and potent nanomolar binding affinity across muscarinic receptor subtypes, making it a highly reliable precursor and reference material for gastrointestinal and smooth muscle contractility research [2].

Substituting Hexocyclium methylsulfate with generic anticholinergics like atropine or its own tertiary amine precursor (demethyl-hexocyclium) fundamentally compromises assay integrity and formulation stability. Tertiary amines readily cross the blood-brain barrier, confounding peripheral tissue models with central nervous system interference and exhibiting significantly lower target affinity [1]. Furthermore, substituting with common quaternary halides, such as propantheline bromide, introduces reactive bromide ions that can cause precipitation in silver- or lead-sensitive analytical matrices. Procuring the exact methylsulfate salt ensures both halide-free processability and maximum peripheral receptor blockade without off-target CNS effects [2].

Sub-Nanomolar Antagonism in Smooth Muscle Contractility Models

In functional assays measuring isolated smooth muscle response, Hexocyclium methylsulfate provides exceptional potency that standardizes contractility models. In isolated rat fundus preparations, it antagonizes acetylcholine-induced tonic contractions with a KB of 0.28 nM, providing a highly potent baseline compared to standard antimuscarinics that typically operate in the broader nanomolar to micromolar range [1].

Evidence DimensionReceptor dissociation constant (KB) in smooth muscle contraction
Target Compound DataKB = 2.82 × 10^-10 M (0.28 nM)
Comparator Or BaselineStandard baseline antimuscarinics (nanomolar to micromolar KB range)
Quantified DifferenceSub-nanomolar dissociation ensures near-complete receptor blockade at highly dilute concentrations.
ConditionsAcetylcholine-induced tonic contraction of isolated rat fundus.

Procuring this highly potent antagonist allows researchers to achieve complete peripheral receptor blockade at minimal dosing concentrations, reducing off-target toxicity in tissue models.

Enhanced Receptor Affinity via Quaternary Ammonium Structure

The procurement of the quaternary methylsulfate salt over its tertiary amine precursor (demethyl-hexocyclium) is critical for maximizing muscarinic receptor binding. Comparative binding studies demonstrate that quaternary ammonium derivatives like Hexocyclium methylsulfate possess significantly higher affinities across muscarinic subtypes (M1-M4) than their corresponding tertiary amines, ensuring maximum assay sensitivity [1].

Evidence DimensionMuscarinic receptor binding affinity
Target Compound DataHigh-affinity binding across M1-M4 subtypes
Comparator Or BaselineDemethyl-hexocyclium (tertiary amine precursor)
Quantified Difference10- to 30-fold higher affinity for the quaternary ammonium derivative.
ConditionsRadioligand binding assays across multiple muscarinic receptor subtypes.

Selecting the quaternary salt directly increases assay sensitivity by 10- to 30-fold while eliminating confounding central nervous system penetration.

Ultra-High Aqueous Solubility and Halide-Free Formulation Compatibility

For high-concentration formulation and halide-sensitive analytical workflows, the methylsulfate counter-ion provides a distinct physicochemical advantage. Unlike standard anticholinergic salts formulated as bromides or chlorides, Hexocyclium methylsulfate is halide-free and achieves an exceptional aqueous solubility of approximately 50% w/v (500 mg/mL) alongside a stable melting point of 200-210 °C[1].

Evidence DimensionAqueous solubility and counter-ion reactivity
Target Compound Data~50% w/v (500 mg/mL) solubility; Halide-free methylsulfate anion
Comparator Or BaselineHalide-based anticholinergic salts (e.g., propantheline bromide)
Quantified DifferenceEnables the preparation of >400 mg/mL aqueous stock solutions without introducing reactive halide ions.
ConditionsStandard laboratory aqueous dissolution and formulation preparation.

This exact salt form is required when preparing ultra-concentrated aqueous stocks or when halide ions would interfere with mass spectrometry or electrochemical detection.

Reference Antagonist in Peripheral Smooth Muscle Assays

Due to its sub-nanomolar dissociation constant (KB = 0.28 nM), Hexocyclium methylsulfate is the optimal procurement choice as a positive control for evaluating peripheral muscarinic receptor activity in isolated gastrointestinal or uterine tissue models, where high potency and zero CNS penetration are required [1].

Halide-Free Analytical Standard Preparation

In mass spectrometry, electrochemical assays, or complex formulations where chloride or bromide ions cause signal suppression or reagent precipitation, the methylsulfate salt provides a highly soluble (~50% w/v), interference-free alternative for precise calibration and stock preparation [2].

In Vitro Parasympathetic Blockade Modeling

Because its quaternary structure maintains 10- to 30-fold higher affinity than its tertiary counterparts while strictly preventing blood-brain barrier penetration, it is the preferred agent for isolated organ bath studies focusing purely on peripheral parasympathetic blockade [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

428.23449343 Da

Monoisotopic Mass

428.23449343 Da

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

205.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

84OPZ2Q0VB

Related CAS

6004-98-4 (Parent)

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Other CAS

115-63-9

Wikipedia

Hexocyclium methylsulfate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024
1: BRETTE R, LAMBERT R, HALLACQ A. [Action of urogastrone and hexocyclium methylsulfate on gastric secretion in man]. Arch Mal Appar Dig Mal Nutr. 1962 Mar;51:180-6. French. PubMed PMID: 13872940.
2: CHRISTODOULOPOULOS JB. EFFECT OF HEXOCYCLIUM METHYLSULFATE ON INTRAGASTRIC PH IN PATIENTS WITH DUODENAL ULCER. Curr Ther Res Clin Exp. 1963 Sep;5:500-4. PubMed PMID: 14061833.
3: RIDER JA, MOELLER HC, SWADER J. Antisecretory effects of hexocyclium methylsulfate in long-release form. Northwest Med. 1961 Mar;60:287-9. PubMed PMID: 13741479.
4: FEDER IA, KAHN A, FLORES A. Control of nocturnal secretion of gastric juice with a long-release dosage form of hexocyclium methylsulfate. Am J Gastroenterol. 1960 Aug;34:159-68. PubMed PMID: 13821840.

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